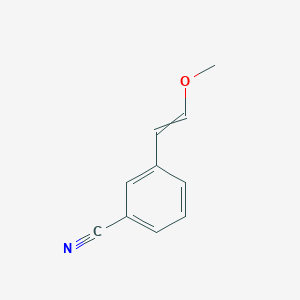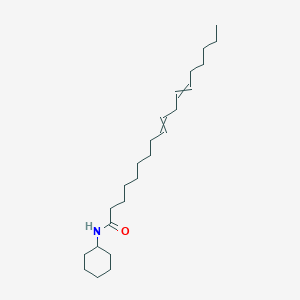
Dimethyl 2-chloro-5-trifluoromethylanilino maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-chloro-5-trifluoromethylanilino maleate is a chemical compound that belongs to the class of maleate esters It is characterized by the presence of a dimethyl maleate moiety attached to a 2-chloro-5-trifluoromethylanilino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 2-chloro-5-trifluoromethylanilino maleate typically involves the esterification of maleic anhydride with methanol to form dimethyl maleate. This intermediate is then reacted with 2-chloro-5-trifluoromethylaniline under suitable conditions to yield the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous processes such as reactive distillation. This method integrates reaction and distillation into a single unit, reducing costs and improving efficiency. Catalysts like strong cation exchange resins are used to enhance the esterification process .
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl 2-chloro-5-trifluoromethylanilino maleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Dimethyl 2-chloro-5-trifluoromethylanilino maleate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, coatings, and other industrial materials
Mécanisme D'action
The mechanism of action of dimethyl 2-chloro-5-trifluoromethylanilino maleate involves its interaction with specific molecular targets. The compound may exert its effects through pathways involving oxidative stress and modulation of enzyme activities. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Dimethyl maleate: A simpler ester of maleic acid, used in similar applications.
2-chloro-5-trifluoromethylaniline: A precursor in the synthesis of the target compound.
Dimethyl fumarate: Known for its use in treating multiple sclerosis, with a different mechanism of action.
Uniqueness: Dimethyl 2-chloro-5-trifluoromethylanilino maleate is unique due to the combination of its structural components, which confer distinct chemical properties and potential applications. Its trifluoromethyl group enhances its stability and reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C13H11ClF3NO4 |
|---|---|
Poids moléculaire |
337.68 g/mol |
Nom IUPAC |
dimethyl (E)-2-[2-chloro-5-(trifluoromethyl)anilino]but-2-enedioate |
InChI |
InChI=1S/C13H11ClF3NO4/c1-21-11(19)6-10(12(20)22-2)18-9-5-7(13(15,16)17)3-4-8(9)14/h3-6,18H,1-2H3/b10-6+ |
Clé InChI |
LBRREVBWHCMVRH-UXBLZVDNSA-N |
SMILES isomérique |
COC(=O)/C=C(\C(=O)OC)/NC1=C(C=CC(=C1)C(F)(F)F)Cl |
SMILES canonique |
COC(=O)C=C(C(=O)OC)NC1=C(C=CC(=C1)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Fluorophenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088739.png)

![2-[3-(Diethylamino)propyl]-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088755.png)

![2-[4-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(pentafluorobenzyl)oxy]phenol](/img/structure/B14088771.png)
![Ethyl 2-({[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14088772.png)
![3-(4-Iodo-phenyl)-8-methyl-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B14088774.png)
![3-(2-hydroxy-3,5-dimethylphenyl)-5-(3-hydroxypropyl)-4-[3-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14088776.png)


![N'-[(1Z)-1-(biphenyl-4-yl)ethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B14088793.png)
![Methyl 4-{6-methoxy-2-[3-(morpholin-4-yl)propyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B14088794.png)

![1-(3,4-Dimethoxyphenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088825.png)
